molecular formula C7H5BrN4O B12975911 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one

7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B12975911
M. Wt: 241.04 g/mol
InChI Key: CCHFPNALAAYKAE-UHFFFAOYSA-N
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Description

7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of an amino group at the 7th position, a bromine atom at the 5th position, and a pyrimidinone core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrimidine derivatives. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[4,3-d]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can disrupt various cellular signaling pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry research.

Properties

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

7-amino-5-bromo-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H5BrN4O/c8-6-5-3(1-4(9)12-6)10-2-11-7(5)13/h1-2H,(H2,9,12)(H,10,11,13)

InChI Key

CCHFPNALAAYKAE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1N)Br)C(=O)NC=N2

Origin of Product

United States

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